molecular formula C15H19N3O2S B2774207 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one CAS No. 1797572-98-5

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one

Cat. No.: B2774207
CAS No.: 1797572-98-5
M. Wt: 305.4
InChI Key: JXRKWQTZEGTBKL-UHFFFAOYSA-N
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Description

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one (CAS 1797572-98-5) is a chemical compound with the molecular formula C15H19N3O2S and a molecular weight of 305.40 g/mol . This hybrid molecule features a complex structure, integrating a 7-phenyl-1,4-thiazepane ring connected via an amide linkage to an imidazolidin-2-one moiety. While specific biological data for this exact compound is limited in the public domain, its structure provides strong clues for its research value. The imidazolidin-2-one (hydantoin) core is a privileged scaffold in medicinal chemistry, known to be present in various bioactive molecules and FDA-approved drugs . This structure is frequently explored in the development of compounds with diverse therapeutic properties. Similarly, the 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, is a significant pharmacophore that can contribute to potent biological activity by interacting with various enzymatic targets . Researchers may investigate this particular hybrid structure as a potential precursor or intermediate in the synthesis of novel therapeutic agents. Its design suggests possible applications in oncology research, given that related structures, such as thiazolidine-based derivatives, have demonstrated promising activity as VEGFR-2 inhibitors, a key target in anti-angiogenic cancer therapy . Furthermore, the presence of the amide carbonyl and the cyclic urea group makes it a candidate for probing molecular interactions, such as hydrogen bonding, within biological systems. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(7-phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-14-16-7-9-18(14)15(20)17-8-6-13(21-11-10-17)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRKWQTZEGTBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which is then functionalized to introduce the phenyl group. Subsequent steps involve the formation of the imidazolidinone ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the compound’s structure and the context of its use, such as in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is unique due to its combination of a thiazepane ring with an imidazolidinone moiety, providing a distinct set of chemical and physical properties.

Biological Activity

1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one is a complex organic compound characterized by its unique structural features, including a thiazepane ring and an imidazolidinone moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

  • IUPAC Name: this compound
  • Molecular Formula: C15H19N3O2S
  • Molecular Weight: 303.39 g/mol
  • CAS Number: 1797572-98-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties
    • Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Activity
    • Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. The specific pathways involved may include apoptosis induction and cell cycle arrest, although detailed mechanisms are still under study.
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes and receptors involved in disease processes. The exact mechanisms remain to be fully elucidated but may include:

  • Inhibition of protein kinases involved in cell signaling.
  • Modulation of gene expression related to inflammation and immune response.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits proliferation in MCF-7 breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in LPS-stimulated macrophages

Case Study: Anticancer Activity

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may induce programmed cell death through mitochondrial pathways.

Case Study: Antimicrobial Efficacy

A series of tests against common pathogens demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's ability to disrupt bacterial membrane integrity was confirmed through electron microscopy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(7-Phenyl-1,4-thiazepane-4-carbonyl)imidazolidin-2-one, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves coupling a thiazepane derivative (e.g., 7-phenyl-1,4-thiazepane) with an imidazolidin-2-one fragment via a carbonyl linkage. A common approach is the use of carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane under nitrogen. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Structural confirmation is achieved via 1H^1H-NMR (e.g., imidazolidinone NH signals at δ 6.5–7.0 ppm) and LC-MS .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent connectivity (e.g., phenyl group integration, thiazepane ring protons).
  • X-ray crystallography : To resolve stereochemistry and confirm non-planar conformations caused by steric interactions (e.g., imidazolidinone-thiazepane dihedral angles) .
  • HPLC : To verify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazepane-imidazolidinone coupling step?

  • Methodological Answer : Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM.
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., racemization).
  • Catalyst screening : DMAP or pyridine derivatives can accelerate acylation.
  • Real-time monitoring : TLC or in-situ IR to track reaction progress and adjust stoichiometry .

Q. How can researchers resolve contradictory data regarding the compound’s stability in biological assays?

  • Methodological Answer : Stability discrepancies often arise from assay conditions:

  • pH sensitivity : Test stability across pH 4–9 using phosphate buffers, with LC-MS to detect hydrolysis products (e.g., imidazolidinone ring opening).
  • Temperature effects : Conduct accelerated degradation studies (40–60°C) to identify degradation pathways.
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated breakdown .

Q. What strategies are effective for designing derivatives with enhanced target binding affinity?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring to modulate lipophilicity and π-π stacking.
  • Conformational restriction : Replace the thiazepane with a smaller ring (e.g., piperidine) to reduce entropy penalties upon binding.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with targets like PDE IV or cytochrome P450 enzymes .

Q. What mechanisms explain the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : The compound likely acts as a competitive inhibitor:

  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure Kd_d values for target enzymes (e.g., PDE IV).
  • Kinetic studies : Lineweaver-Burk plots to confirm competitive vs. non-competitive inhibition.
  • Mutagenesis : Identify critical residues in the enzyme active site via alanine scanning .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Methodological Answer : Investigate variables such as:

  • Assay protocols : Compare cell lines (e.g., H2228 vs. HEK293), incubation times, and compound concentrations.
  • Metabolite interference : Use stable isotope-labeled analogs to distinguish parent compound effects from metabolites.
  • Structural analogs : Test derivatives lacking the thiazepane moiety to isolate pharmacophore contributions .

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